2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
描述
The compound 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide features a pyridazinone core substituted at position 3 with a 3,4-dimethylphenyl group and at position 1 with an acetamide moiety via a methylene bridge.
属性
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-3-4-11(7-10(9)2)12-5-6-14(19)17(16-12)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZAAFRHZNAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride in the presence of a base such as triethylamine to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetamides.
科学研究应用
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anticonvulsant properties. For instance, a related compound showed effective protection in picrotoxin-induced convulsion models, indicating potential use in epilepsy treatment .
Antitumor Effects
Research indicates that pyridazinone derivatives can inhibit tumor cell growth across various cancer cell lines. For example, compounds with structural modifications similar to 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide have shown promising cytotoxic effects against breast cancer cells (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Antibacterial and Antifungal Properties
Pyridazinone derivatives have also been tested for antibacterial and antifungal activities. Compounds with similar structures were found to exhibit moderate to strong activity against various bacterial strains including Staphylococcus aureus and fungi such as Candida albicans.
Urease Inhibition
The inhibition of urease enzyme activity is another area where these compounds show potential. Urease inhibitors are crucial for managing conditions like urease-related infections and certain types of kidney stones .
Case Studies
作用机制
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Comparison with Structural Analogs
Core Heterocycle and Functional Group Variations
Pyridazinone vs. Pyrimidine Derivatives
- 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Core: Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3). Substituents: 3,4-Dimethylphenyl at position 4, methylthio at position 2, and cyano at position 3. Properties: Melting point 266–268°C; IR peak at 2210 cm⁻¹ (C≡N stretch); elemental analysis (C: 61.85%, H: 4.87%, N: 15.44%) . Comparison: The pyrimidine core differs from the pyridazinone in the target compound, impacting electronic distribution and hydrogen-bonding capacity. The cyano group may enhance reactivity compared to the acetamide group.
Dihydropyridazine Acetic Acid Derivatives (Evidences 8–10):
- Examples :
- The 3,4-dimethylphenyl substituent in the target compound may confer greater lipophilicity than methoxy or fluoro groups.
Substituent Effects on Physicochemical Properties
Aromatic Ring Substitutions
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases logP compared to fluoro- or methoxy-substituted analogs, influencing membrane permeability .
- Melting Points: Pyrimidine derivatives with cyano groups (e.g., 266–268°C ) exhibit higher melting points than carboxylic acid analogs, suggesting stronger crystal lattice interactions.
Functional Group Impact on Bioactivity
- Acetamide vs. Carboxylic Acid: The acetamide group in the target compound may facilitate hydrogen bonding with biological targets, akin to the binding affinity observed in Compound X (: −8.1 kcal/mol affinity for monoclonal antibody stabilization) . Carboxylic acid analogs (Evidences 8–10) could exhibit pH-dependent solubility, limiting bioavailability in acidic environments.
- Benzothiazole-containing acetamides () feature trifluoromethyl groups, which may improve metabolic stability compared to the target compound’s methyl substituents .
Research Findings and Implications
- Synthesis Efficiency: High yields (e.g., 77% in ) and purity (95% in Evidences 8–10) suggest optimized synthetic routes for dihydropyridazinone derivatives, though the target compound’s synthesis details are unspecified .
- Structural Characterization: Shared spectral features (e.g., IR peaks for carbonyl groups in pyridazinones and pyrimidines) support consistent core-structure validation across analogs .
生物活性
2-[3-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-[3-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.30 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar dihydropyridazine derivatives. For instance, compounds featuring a pyridazine moiety exhibited significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring are crucial for enhancing antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | < 10 | Apoptosis induction |
| Compound B | Jurkat | < 5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of related compounds have been investigated, revealing promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the aromatic ring was found to enhance antibacterial activity significantly .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
Anticonvulsant Activity
Some derivatives of dihydropyridazine have shown anticonvulsant effects in animal models. Compounds with specific substitutions were able to reduce seizure frequency and intensity, suggesting their potential as therapeutic agents for epilepsy .
Case Studies
- Study on Anticancer Effects : A study conducted on a series of dihydropyridazine derivatives demonstrated that the introduction of a dimethylphenyl group significantly increased cytotoxicity in vitro. The most active compound was noted to induce apoptosis in A-431 cells through mitochondrial pathways.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial activity of several dihydropyridazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited lower MIC values compared to their unsubstituted counterparts.
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between substituted pyridazinone intermediates and acetamide derivatives. For example, a base-catalyzed condensation under controlled temperatures (0–5°C) with ethanol as a solvent and piperidine as a catalyst can facilitate intermediate formation . Purification via column chromatography or recrystallization is essential to isolate the target compound. Reaction parameters like temperature, solvent polarity, and catalyst concentration should be optimized using factorial design experiments to maximize yield .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (1H/13C) to confirm substituent positions on the pyridazinone and acetamide moieties.
- HPLC-MS for purity assessment and molecular weight verification.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
- FT-IR to validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyridazinone ring) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : The acetamide group may act as a hydrogen bond donor/acceptor, while the pyridazinone ring’s conjugated system could enable π-π stacking with enzyme active sites. Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis experiments can identify target binding residues. The 3,4-dimethylphenyl group may enhance lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve reaction design for derivatives of this compound?
- Methodological Answer : Implement reaction path search algorithms (e.g., GRRM or AFIR) to explore transition states and intermediates. Coupled with density functional theory (DFT), this predicts thermodynamic feasibility and kinetic barriers. For example, simulating the cyclization step of pyridazinone formation can guide solvent selection (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Meta-analysis : Use hierarchical clustering or PCA to identify outliers in dose-response datasets.
- Off-target profiling : Employ broad-spectrum kinase or GPCR panels to rule out confounding interactions .
Q. How can researchers optimize heterogeneous vs. homogeneous reaction conditions for scaled-up synthesis?
- Methodological Answer : Compare catalytic efficiency in biphasic (e.g., water-organic solvent) vs. single-phase systems. For heterogeneous catalysis, screen solid supports (e.g., silica-immobilized catalysts) for recyclability. Use kinetic modeling (e.g., Langmuir-Hinshelwood) to assess mass transfer limitations in batch vs. flow reactors .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Parallel synthesis : Generate a library of derivatives with systematic substitutions (e.g., varying aryl groups or acetamide side chains).
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity.
- 3D-QSAR : CoMFA or CoMSIA models can map electrostatic/hydrophobic fields to activity trends .
Q. How can thermal stability and degradation pathways of this compound be analyzed under storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at varying humidity/temperature. LC-MS/MS identifies degradation products (e.g., hydrolyzed pyridazinone ring). Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. What methodologies are suitable for evaluating synergistic effects of this compound in combination therapies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
